Scientific Field: Oncology
Methods of Application: The study confirmed the effects of valrubicin treatment on the growth of gastric cancer cells. Changes in the expression of pro- and anti-apoptotic proteins in valrubicin-treated gastric cancer cells were also confirmed .
Results: The study found that the proliferation of six gastric cancer cell lines decreased after treatment with valrubicin in a dose-dependent manner. In particular, YCC-2 and SNU-668 cells led to the greatest cell growth inhibition upon valrubicin treatment .
Scientific Field: Hematology
Methods of Application: Val-ILs were loaded with specific antibodies and injected intravenously. They rapidly reached the bone marrow and spleen, indicating their potential to effectively target cancer cells in these areas .
Results: Only a small amount of valrubicin incorporated into Val-ILs was needed to induce leukemia cell death in vivo. This approach could be used to efficiently treat acute leukemia cells .
Scientific Field: Biosensors
Summary of Application: A novel electrochemical DNA sensor was developed for the detection of the anthracycline drug, valrubicin .
Methods of Application: The sensor was developed on the base of poly (Azure C) electropolymerized from the deep eutectic solvent reline and covered with adsorbed DNA from calf thymus .
Valrubicin, also known as N-trifluoroacetyladriamycin-14-valerate, is a semisynthetic analog of the anthracycline doxorubicin. It is primarily used as an intravesical chemotherapy agent for treating bladder cancer, specifically in cases resistant to Bacillus Calmette-Guerin therapy. The compound appears as an orange or orange-red powder and is highly lipophilic, soluble in organic solvents like methylene chloride and ethanol, but relatively insoluble in water. Its chemical formula is C34H36F3NO13, with a molecular weight of 723.65 g/mol .
These modifications aim to improve the drug's efficacy and reduce its cardiotoxicity compared to its parent compound, doxorubicin .
Valrubicin exhibits antineoplastic activity by disrupting nucleic acid metabolism within cells. It penetrates rapidly into cells and has been shown to achieve cytotoxic concentrations in bladder tissue when administered intravesically. Clinical studies have reported complete response rates ranging from 18% to 46% in patients with carcinoma in situ of the bladder and recurrent superficial papillary tumors . Notably, systemic absorption following intravesical administration is minimal, resulting in fewer systemic side effects compared to other similar drugs .
Valrubicin is primarily indicated for:
The drug is administered directly into the bladder via catheterization, allowing localized treatment with minimal systemic exposure .
Valrubicin has been studied for interactions with various drugs and biological systems. Key findings include:
Several compounds share structural similarities or therapeutic applications with valrubicin. Here are some notable comparisons:
Compound | Type | Key Features | Unique Aspects |
---|---|---|---|
Doxorubicin | Anthracycline | Broad-spectrum antitumor agent | Higher cardiotoxicity; used systemically |
Epirubicin | Anthracycline | Similar mechanism; used for various cancers | Slightly less cardiotoxic than doxorubicin |
Idarubicin | Anthracycline | Effective against acute leukemias | More potent but also more toxic |
Mitoxantrone | Anthracenedione | Used for prostate cancer and leukemias | Different mechanism; less effective against solid tumors |
Valrubicin stands out due to its specific application in bladder cancer treatment via intravesical administration, allowing for localized effects with reduced systemic toxicity compared to its analogs .
Acute Toxic;Irritant;Health Hazard